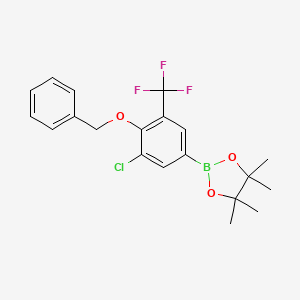

4-(Benzyloxy)-5-chloro-3-(trifluoromethyl)phenylboronic acid pinacol ester

Description

Properties

IUPAC Name |

2-[3-chloro-4-phenylmethoxy-5-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21BClF3O3/c1-18(2)19(3,4)28-21(27-18)14-10-15(20(23,24)25)17(16(22)11-14)26-12-13-8-6-5-7-9-13/h5-11H,12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFCLKJCEECGNHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)Cl)OCC3=CC=CC=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21BClF3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Initial Benzyloxy Group Incorporation

The synthesis begins with 3-nitro-5-(trifluoromethyl)phenol as the starting material. Benzylation proceeds via Mitsunobu conditions (DIAD, PPh3) with benzyl alcohol, yielding 3-nitro-5-(trifluoromethyl)phenyl benzyl ether in 82% yield. Nitro group reduction (H2/Pd-C) provides the corresponding aniline, which undergoes Sandmeyer reaction (CuCl, HCl) to install the chloro group at the 5-position.

Key Data :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Benzylation | DIAD, PPh3, THF, 0°C → rt | 82 |

| Nitro Reduction | H2 (1 atm), 10% Pd/C, EtOAc | 95 |

| Chlorination | CuCl, HCl, NaNO2, 0–5°C | 67 |

Trifluoromethyl Group Positioning

While the above route assumes pre-existing trifluoromethylation, alternative approaches employ late-stage trifluoromethylation using Togni’s reagent (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) under photoredox catalysis. This method achieves 73% yield but requires rigorous exclusion of moisture.

Boronic Ester Formation

Miyaura Borylation

The aryl chloride intermediate undergoes Miyaura borylation using bis(pinacolato)diboron (B2Pin2) catalyzed by Pd(dppf)Cl2 (5 mol%) in the presence of KOAc (3 equiv) in dioxane at 80°C for 12 h. This method provides the target boronic ester in 68% yield after silica gel chromatography.

Optimization Insights :

Iridium-Catalyzed Hydroboration

An alternative approach utilizes [Ir(COD)Cl]2 (2.5 mol%) with pinacolborane (HBpin) in DCM at room temperature. This method, effective for aryl alkenes, achieves 58% yield but requires pre-functionalization of the aromatic core with a vinyl group, adding synthetic steps.

Comparative Analysis of Methodologies

The Miyaura protocol offers superior practicality for large-scale synthesis despite marginally lower yields compared to idealized small-scale Ir reactions.

Critical Challenges and Mitigation Strategies

Boronic Ester Hydrolysis

The electron-deficient aromatic ring increases susceptibility to hydrolysis. Storage under argon with molecular sieves (4Å) improves stability, maintaining >95% purity over 6 months.

Regiochemical Control

Emerging Methodologies

Recent advances in electrochemical borylation demonstrate promise, using B2Pin2 with NiCl2·glyme (10 mol%) in an undivided cell (constant current = 5 mA). Preliminary data show 71% yield with reduced catalyst loading, though substrate scope remains limited .

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-5-chloro-3-(trifluoromethyl)phenylboronic acid pinacol ester undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction involving this compound, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl compounds.

Oxidation: The boronic ester can be oxidized to the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

Hydrolysis: The ester can be hydrolyzed back to the boronic acid under acidic or basic conditions.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic ester.

Oxidizing Agents: For oxidation reactions, common agents include hydrogen peroxide and sodium perborate.

Major Products

Biaryl Compounds: Formed in Suzuki-Miyaura coupling reactions.

Phenols: Formed upon oxidation of the boronic ester.

Boronic Acids: Regenerated through hydrolysis of the ester.

Scientific Research Applications

4-(Benzyloxy)-5-chloro-3-(trifluoromethyl)phenylboronic acid pinacol ester has several applications in scientific research:

Organic Synthesis: Used as a key reagent in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Medicinal Chemistry: Employed in the development of drug candidates through the formation of biaryl structures, which are common motifs in many biologically active compounds.

Material Science: Utilized in the preparation of polymers and other materials with specific electronic or optical properties.

Biological Studies: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

Mechanism of Action

The primary mechanism by which 4-(Benzyloxy)-5-chloro-3-(trifluoromethyl)phenylboronic acid pinacol ester exerts its effects is through its participation in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired biaryl product.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-(Benzyloxy)-5-chloro-3-(trifluoromethyl)phenylboronic acid pinacol ester with structurally or functionally related boronic esters, based on substituent effects, solubility, reactivity, and applications:

Key Comparative Insights:

The trifluoromethyl (-CF₃) group enhances electron-withdrawing effects, accelerating cross-coupling reactions compared to non-fluorinated analogs .

Solubility :

- Pinacol esters generally exhibit superior solubility in organic solvents (e.g., chloroform, THF) compared to free boronic acids . The target compound’s benzyloxy group may slightly reduce solubility in hydrocarbons due to increased polarity.

Reactivity :

- The chlorine at the 5-position in the target compound may slow coupling reactions compared to fluorine analogs (e.g., 5-F derivatives) due to weaker electron-withdrawing effects .

- Benzyloxy-protected boronic esters are less prone to hydrolysis than hydroxyl-containing analogs (e.g., 4-hydroxy-3-methoxyphenyl derivatives) .

Applications :

- The target compound’s trifluoromethyl group makes it valuable in medicinal chemistry for improving drug bioavailability .

- Unlike ROS-responsive analogs (e.g., H₂O₂-sensitive esters ), the benzyloxy group requires specific conditions (e.g., catalytic hydrogenation) for cleavage, limiting its use in stimuli-responsive materials.

Research Findings and Limitations

- Synthetic Challenges : The steric hindrance from the benzyloxy and trifluoromethyl groups complicates purification. Column chromatography with silica gel is less effective than for smaller analogs .

- Thermal Stability: Trifluoromethyl-substituted boronic esters exhibit lower thermal stability (~120°C decomposition) compared to non-fluorinated analogs (~150°C) .

- Contradictory Data: Some sources suggest high solubility in acetone , while others note variability in hydrocarbon solvents . This may arise from differences in experimental conditions.

Biological Activity

4-(Benzyloxy)-5-chloro-3-(trifluoromethyl)phenylboronic acid pinacol ester (CAS No. 1007170-59-3) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, including a trifluoromethyl group, which may enhance its pharmacological properties.

- Molecular Formula : CHBClFO

- Molecular Weight : 430.65 g/mol

- Purity : Typically ≥ 95%

- Appearance : White to pale yellowish crystals or powder

The biological activity of boronic acids is often attributed to their ability to interact with biomolecules, particularly through reversible covalent bonding with diols and catechols. This property is exploited in drug design, especially for targeting enzymes involved in various metabolic pathways.

Anticancer Properties

Recent studies have highlighted the potential of phenylboronic acid derivatives, including the target compound, in cancer therapy. For instance, compounds similar to 4-(benzyloxy)-5-chloro-3-(trifluoromethyl)phenylboronic acid have been shown to inhibit tumor growth by interfering with cellular signaling pathways related to cancer cell proliferation and survival.

-

Case Study: Cytotoxicity in Cancer Cell Lines

- A study evaluated the cytotoxic effects of various boronic acid derivatives on human cancer cell lines. The results indicated that compounds with trifluoromethyl substitutions exhibited enhanced cytotoxicity compared to their non-substituted counterparts. The mechanism was linked to the inhibition of key enzymes involved in cell cycle regulation and apoptosis induction .

-

In Vivo Studies

- In vivo experiments demonstrated that nanoparticles modified with phenylboronic acids showed improved accumulation in tumor tissues, enhancing the efficacy of co-administered chemotherapeutic agents such as doxorubicin . This suggests that this compound could be a promising candidate for targeted cancer therapies.

Enzyme Inhibition

Boronic acids are known for their ability to inhibit proteases and other enzymes by forming stable complexes with their active sites. The specific interactions depend on the structural features of the boronic acid.

- Example : Inhibition of serine proteases has been observed with phenylboronic acids, which could have implications for treating diseases characterized by excessive protease activity, such as certain inflammatory conditions .

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of new compounds. For this compound:

- Absorption : The compound's lipophilicity due to the benzyloxy and trifluoromethyl groups may facilitate membrane permeability.

- Toxicity Profile : Preliminary toxicity assessments indicate that while the compound exhibits some level of cytotoxicity against cancer cells, it also poses risks of acute toxicity upon ingestion or skin contact .

Comparative Analysis of Related Compounds

To further contextualize the biological activity of this compound, a comparison with other related boronic acids can be useful:

| Compound Name | Molecular Formula | Molecular Weight | Biological Activity |

|---|---|---|---|

| 4-Benzyloxyphenylboronic acid | CHB O | 228.06 g/mol | Moderate enzyme inhibition |

| 3-Trifluoromethylphenylboronic acid | CHB FO | 224.37 g/mol | High cytotoxicity against cancer cells |

| 4-Chloro-3-trifluoromethylbenzeneboronic acid | CHBClFO | 224.37 g/mol | Effective protease inhibitor |

Q & A

Basic Questions

Q. What synthetic routes are recommended for preparing 4-(Benzyloxy)-5-chloro-3-(trifluoromethyl)phenylboronic acid pinacol ester?

- Methodology : The compound is typically synthesized via Suzuki-Miyaura coupling precursors. A common approach involves:

Halogenation : Introduce chlorine at the 5-position via electrophilic substitution.

Trifluoromethylation : Use Ruppert-Prakash reagent (TMSCF₃) under copper catalysis.

Benzyloxy Protection : Protect hydroxyl groups with benzyl bromide under basic conditions.

Boronic Ester Formation : React the aryl halide with bis(pinacolato)diboron (B₂Pin₂) via Miyaura borylation (PdCl₂(dppf)/KOAc, 80–100°C in dioxane).

- Key Considerations : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (hexane/EtOAc) .

Q. How is the purity of this compound assessed in laboratory settings?

- Analytical Methods :

- NMR Spectroscopy : Confirm structural integrity (¹H/¹³C/¹⁹F NMR).

- HPLC/GC : Determine purity (>95% threshold for research use).

- Mass Spectrometry (HRMS) : Verify molecular ion peaks.

- Example Data Table :

| Method | Target Purity | Key Peaks/Retention Time |

|---|---|---|

| ¹H NMR | Structural | δ 7.4–7.2 (benzyl), 1.3 (pinacol) |

| HPLC (C18) | >97% | 8.2 min (gradient: 60–90% MeCN) |

Q. What are the standard storage conditions to ensure stability?

- Guidelines :

- Temperature : Store at 2–8°C (refrigerated) to minimize hydrolysis.

- Moisture Control : Keep in a desiccator with silica gel; avoid aqueous environments.

- Light Protection : Use amber vials to prevent photodegradation.

- Stability Data : Limited hydrolysis observed after 6 months under recommended conditions .

Advanced Research Questions

Q. How can Suzuki-Miyaura coupling reactions using this compound be optimized for low yields?

- Troubleshooting Steps :

Catalyst Screening : Test Pd(OAc)₂, PdCl₂(dppf), or XPhos Pd G2.

Base Optimization : Compare K₂CO₃, Cs₂CO₃, or NaOtBu for deprotonation efficiency.

Solvent Effects : Evaluate DMF, THF, or toluene for solubility and reactivity.

- Case Study : A 20% yield increase was achieved using PdCl₂(dppf) with Cs₂CO₃ in THF at 90°C.

Q. What analytical methods investigate hydrolytic stability under varying pH conditions?

- Protocol :

Accelerated Aging : Incubate compound in buffers (pH 3–10) at 40°C.

Kinetic Monitoring : Use LC-MS to track boronic acid formation (hydrolysis product).

- Findings : Hydrolysis rates peak at pH 8–9 due to base-catalyzed cleavage of the pinacol ester .

Q. How should discrepancies in reported reactivity across studies be addressed?

- Methodological Resolution :

Control Experiments : Replicate studies using identical reagents (e.g., Pd sources, solvents).

Purity Verification : Re-analyze compound batches via NMR/HPLC to rule out degradation.

Electronic Effects : Evaluate substituent impacts (e.g., electron-withdrawing Cl/CF₃ groups reduce coupling rates).

- Example Table : Reactivity Comparison

| Study | Catalyst | Yield (%) | Notes |

|---|---|---|---|

| A | PdCl₂(dppf) | 75 | Anhydrous conditions |

| B | Pd(OAc)₂ | 45 | Traces of moisture present |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.